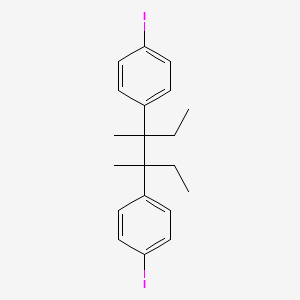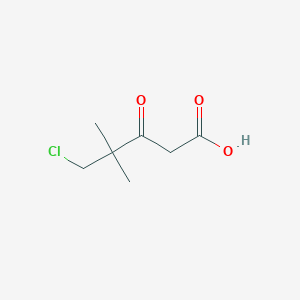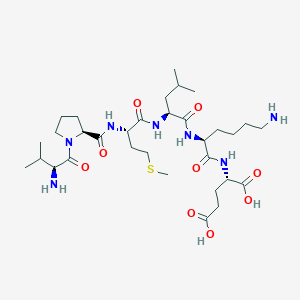
L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl- is a complex peptide compound composed of several amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the growing peptide chain using TFA.
Coupling reaction: to form the peptide bond under controlled conditions.
Industrial Production Methods
Industrial production of this peptide can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.
化学反応の分析
Types of Reactions
L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with functional groups attached to specific residues.
科学的研究の応用
L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
- L-Glutamic acid, L-prolyl-L-isoleucyl-L-leucyl-L-lysyl-
- L-Glutamic acid, L-cysteinyl-L-lysyl-L-valyl-L-seryl-L-prolyl-L-asparaginyl-L-valyl-L-phenylalanyl-L-methionyl-L-arginyl-L-valyl-L-leucyl-L-leucyl-L-valyl-L-arginyl-L-serylglycyl-L-histidyl-L-methionyl-L-α-aspartyl-L-lysyl-L-leucyl-L-phenylalanyl-L-seryl-L-leucyl-L-seryl-L-serylglycyl-L-leucyl-
Uniqueness
L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence its stability, solubility, and interaction with other molecules, making it suitable for specific applications in research and industry.
特性
CAS番号 |
594815-14-2 |
|---|---|
分子式 |
C32H57N7O9S |
分子量 |
715.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C32H57N7O9S/c1-18(2)17-23(29(44)35-20(9-6-7-14-33)27(42)37-22(32(47)48)11-12-25(40)41)38-28(43)21(13-16-49-5)36-30(45)24-10-8-15-39(24)31(46)26(34)19(3)4/h18-24,26H,6-17,33-34H2,1-5H3,(H,35,44)(H,36,45)(H,37,42)(H,38,43)(H,40,41)(H,47,48)/t20-,21-,22-,23-,24-,26-/m0/s1 |
InChIキー |
HRQOWBWWFRHSRT-HXJPVCIYSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)


![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
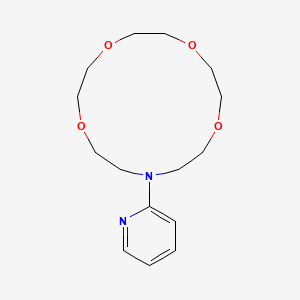
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14226397.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226399.png)
![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14226403.png)
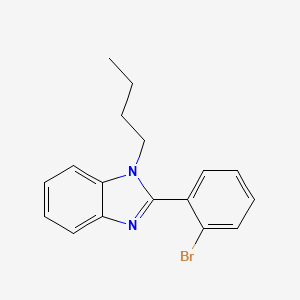
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)
